Cas no 808770-39-0 (6-Chloro-4-methoxypyridazin-3-amine)

6-Chloro-4-methoxypyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with chloro, methoxy, and amine functional groups. This structure imparts reactivity suitable for use as a versatile intermediate in pharmaceutical and agrochemical synthesis. The chloro and amine groups offer sites for further functionalization, enabling the construction of more complex molecules. Its methoxy substituent enhances stability while influencing electronic properties, making it valuable in the development of biologically active compounds. The compound’s purity and well-defined reactivity profile ensure consistent performance in coupling reactions and heterocyclic derivatization. It is commonly employed in research settings for the design of novel therapeutic agents and specialty chemicals.
6-Chloro-4-methoxypyridazin-3-amine structure
808770-39-0 structure
Product name:6-Chloro-4-methoxypyridazin-3-amine
CAS No:808770-39-0
MF:C5H6ClN3O
MW:159.573639392853
MDL:MFCD20702054
CID:1028367
PubChem ID:58694558

6-Chloro-4-methoxypyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-methoxypyridazin-3-amine
    • 6-chloro-4-methoxy-3-Pyridazinamine
    • 6-Chloro-4-methoxy-3-pyridazinamine (ACI)
    • 6-Chloro-4-methoxypyridazin-3-ylamine
    • KCKFEBMJVVTSKC-UHFFFAOYSA-N
    • SY141998
    • 808770-39-0
    • CS-0150446
    • SCHEMBL3036524
    • DTXSID10729710
    • AKOS022172474
    • MFCD20702054
    • 6-chloro-4-methoxy-pyridazin-3-ylamine
    • 3-amino-6-chloro-4-methoxypyridazine
    • 3-Pyridazinamine, 6-chloro-4-methoxy-
    • BS-29535
    • 6-chloro-4-methoxy-2H-pyridazin-3-imine
    • EN300-107819
    • DB-359456
    • MDL: MFCD20702054
    • Inchi: 1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)
    • InChI Key: KCKFEBMJVVTSKC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(OC)C(N)=NN=1

Computed Properties

  • Exact Mass: 159.0199395g/mol
  • Monoisotopic Mass: 159.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61Ų

6-Chloro-4-methoxypyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-107819-5.0g
6-chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
5g
$810.0 2023-06-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4509-5G
6-chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
5g
¥ 6,336.00 2023-04-13
abcr
AB543113-5g
6-Chloro-4-methoxypyridazin-3-amine; .
808770-39-0
5g
€949.10 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4509-250MG
6-chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
250MG
¥ 844.00 2023-04-13
Cooke Chemical
BD4942141-100mg
6-Chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
100mg
RMB 475.20 2025-02-20
Cooke Chemical
BD4942141-250mg
6-Chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
250mg
RMB 712.00 2025-02-20
Cooke Chemical
BD4942141-1g
6-Chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
1g
RMB 1720.00 2025-02-20
Cooke Chemical
BD4942141-5g
6-Chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
5g
RMB 5616.00 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4509-1G
6-chloro-4-methoxypyridazin-3-amine
808770-39-0 95%
1g
¥ 2,112.00 2023-04-13
Aaron
AR00GA1B-100mg
6-Chloro-4-Methoxy-pyridazin-3-ylaMine
808770-39-0 95%
100mg
$29.00 2025-01-24

Additional information on 6-Chloro-4-methoxypyridazin-3-amine

6-Chloro-4-methoxypyridazin-3-amine: A Comprehensive Overview

6-Chloro-4-methoxypyridazin-3-amine, also known by its CAS number 808770-39-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and potential applications in drug discovery. The structure of 6-Chloro-4-methoxypyridazin-3-amine consists of a pyridazine ring substituted with a chlorine atom at position 6, a methoxy group at position 4, and an amino group at position 3. These substituents contribute to the compound's chemical reactivity and biological activity.

Recent studies have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 6-Chloro-4-methoxypyridazin-3-amine as a candidate for anti-cancer drug development. The compound has shown promising results in inhibiting key enzymes involved in cancer cell proliferation, making it a valuable lead compound for further investigation. Additionally, its ability to modulate cellular signaling pathways has been documented in several preclinical models, underscoring its potential as a multi-targeted therapeutic agent.

The synthesis of 6-Chloro-4-methoxypyridazin-3-amine involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. These methods ensure high yields and purity, making the compound accessible for large-scale production. Moreover, advancements in green chemistry have enabled the development of more sustainable synthesis routes, reducing the environmental footprint associated with its production.

In terms of pharmacokinetics, 6-Chloro-4-methoxypyridazin-3-amine exhibits favorable absorption and distribution profiles in experimental models. Its ability to cross biological membranes efficiently suggests that it could be effectively delivered to target tissues. However, further studies are required to evaluate its metabolism and excretion pathways in vivo, which are critical for determining its suitability as a drug candidate.

The application of computational chemistry tools has significantly enhanced our understanding of the molecular properties of 6-Chloro-4-methoxypyridazin-3-amine. Molecular docking studies have revealed that the compound interacts with key residues in target proteins, providing insights into its binding affinity and selectivity. These findings have guided the design of more potent analogs with improved pharmacological profiles.

In conclusion, 6-Chloro-4-methoxypyridazin-3-amie, with its unique chemical structure and promising biological activity, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing medical science and improving human health.

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Amadis Chemical Company Limited
(CAS:808770-39-0)6-Chloro-4-methoxypyridazin-3-amine
A1053185
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Price ($):535.0/1068.0/2079.0